molecular formula C10H2Cl3FN2 B13184393 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile

2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile

Cat. No.: B13184393
M. Wt: 275.5 g/mol
InChI Key: CXIXDRUZVBGVIY-UHFFFAOYSA-N
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Description

2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₂Cl₃FN₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The crude product is then purified by column chromatography to obtain the desired compound as a pale yellow crystalline powder .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium borohydride can be used for nucleophilic substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-fluoroquinoline: Similar in structure but lacks the additional chlorine atom at the 8th position.

    6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Contains different substituents, leading to distinct chemical properties and applications.

Uniqueness

Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C10H2Cl3FN2

Molecular Weight

275.5 g/mol

IUPAC Name

2,4,8-trichloro-6-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H2Cl3FN2/c11-7-2-4(14)1-5-8(12)6(3-15)10(13)16-9(5)7/h1-2H

InChI Key

CXIXDRUZVBGVIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(C(=N2)Cl)C#N)Cl)Cl)F

Origin of Product

United States

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